

Kinetic Profiling & Reactivity Guide: 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic Acid

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Compound of Interest

Compound Name: 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid

CAS No.: 926270-90-8

Cat. No.: B3195704

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Executive Summary

Product: **5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid** (CHMBA) CAS: 5398-36-7 (Analogous/Related) Primary Application: Intermediate for sulfonamide diuretics (e.g., Furosemide analogs).

This guide provides a technical analysis of the kinetic behavior of CHMBA, specifically focusing on the competition between aminolysis (desired sulfonamide formation) and hydrolysis (degradation). Unlike standard reagents such as p-Toluenesulfonyl chloride (TsCl), CHMBA exhibits accelerated reactivity due to the ortho-hydroxy effect and the electron-withdrawing nature of the carboxylic acid moiety. This document outlines the mechanistic causality, comparative performance, and validated experimental protocols for handling this reagent.

Part 1: Comparative Reactivity Analysis

Structural Benchmarking

To optimize reaction conditions, CHMBA must be contextualized against industry-standard sulfonyl chlorides. The reactivity of sulfonyl chlorides (

) is governed by the Hammett substituent constants (

) and steric factors.

The "Ortho-Effect": The defining feature of CHMBA is the hydroxyl group at the ortho position relative to the sulfonyl chloride. Unlike TsCl, where the methyl group provides weak deactivation, the ortho-OH group in CHMBA can facilitate nucleophilic attack via intramolecular hydrogen bonding or general base catalysis, significantly reducing the half-life (

) in aqueous media.

Performance Comparison Table

Feature	CHMBA (Target)	p-Toluenesulfonyl Chloride (TsCl)	4-Nitrobenzenesulfonyl Chloride
Electronic Character	Mixed: EWG (-COOH) & EDG (-OH, -CH3). Net: Activated	Weak EDG (-CH3). Deactivated	Strong EWG (-NO2). Highly Activated
Hydrolysis Rate ()	High (faster than TsCl)	Low (Stable solid)	Very High
pH Sensitivity	Extreme (Ionization of -COOH and -OH alters kinetics)	Moderate	High
Solvent Compatibility	Requires polar aprotic (THF, Acetone) due to solubility	Broad (DCM, Toluene, THF)	Broad
Storage Stability	Poor (Hygroscopic, prone to autocatalytic degradation)	Excellent	Good

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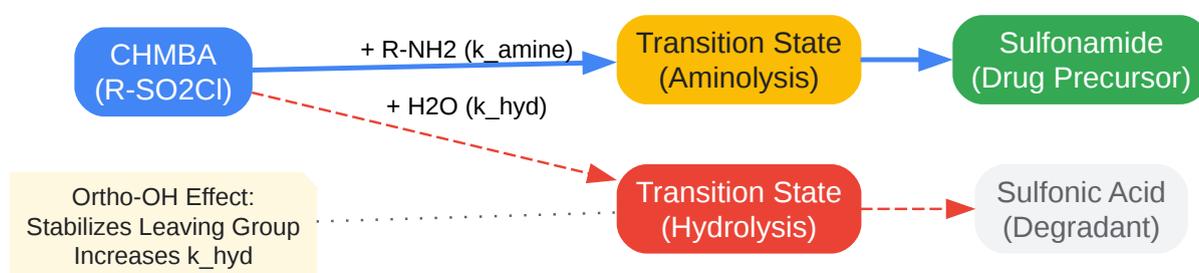
Analyst Note: Researchers transitioning from TsCl to CHMBA must lower reaction temperatures (typically from 25°C to 0–5°C) and increase amine stoichiometry to outcompete the accelerated hydrolysis background.

Part 2: Mechanistic Kinetics & pH Dependence

The reaction of CHMBA proceeds via a bimolecular Nucleophilic Substitution (S_N2 -like) at the sulfur atom. The transition state is trigonal bipyramidal.^[1]

Pathway Competition Diagram

The following diagram illustrates the kinetic competition between the desired amine nucleophile and the background solvent (water).



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Caption: Kinetic competition pathways. The ortho-hydroxy group lowers the activation energy for both pathways, but disproportionately risks hydrolysis in aqueous buffers.

The pH-Rate Profile

The kinetics of CHMBA are non-linear with respect to pH due to its ionizable groups:

- pH < 3 (Acidic): Protonation of the carbonyl oxygen may occur, but hydrolysis is generally slower (acid-catalyzed mechanism).

- pH 4–8 (Neutral/Physiological): The carboxyl group ionizes (). The molecule becomes zwitterionic if the amine is present. The rate of aminolysis is maximal here as the amine is unprotonated () and nucleophilic.
- pH > 10 (Alkaline): The phenol deprotonates (). This electron-rich species significantly deactivates the sulfonyl center via resonance donation, slowing nucleophilic attack, but the high concentration of acts as a direct nucleophile, causing rapid base-catalyzed hydrolysis.

Part 3: Validated Experimental Protocol

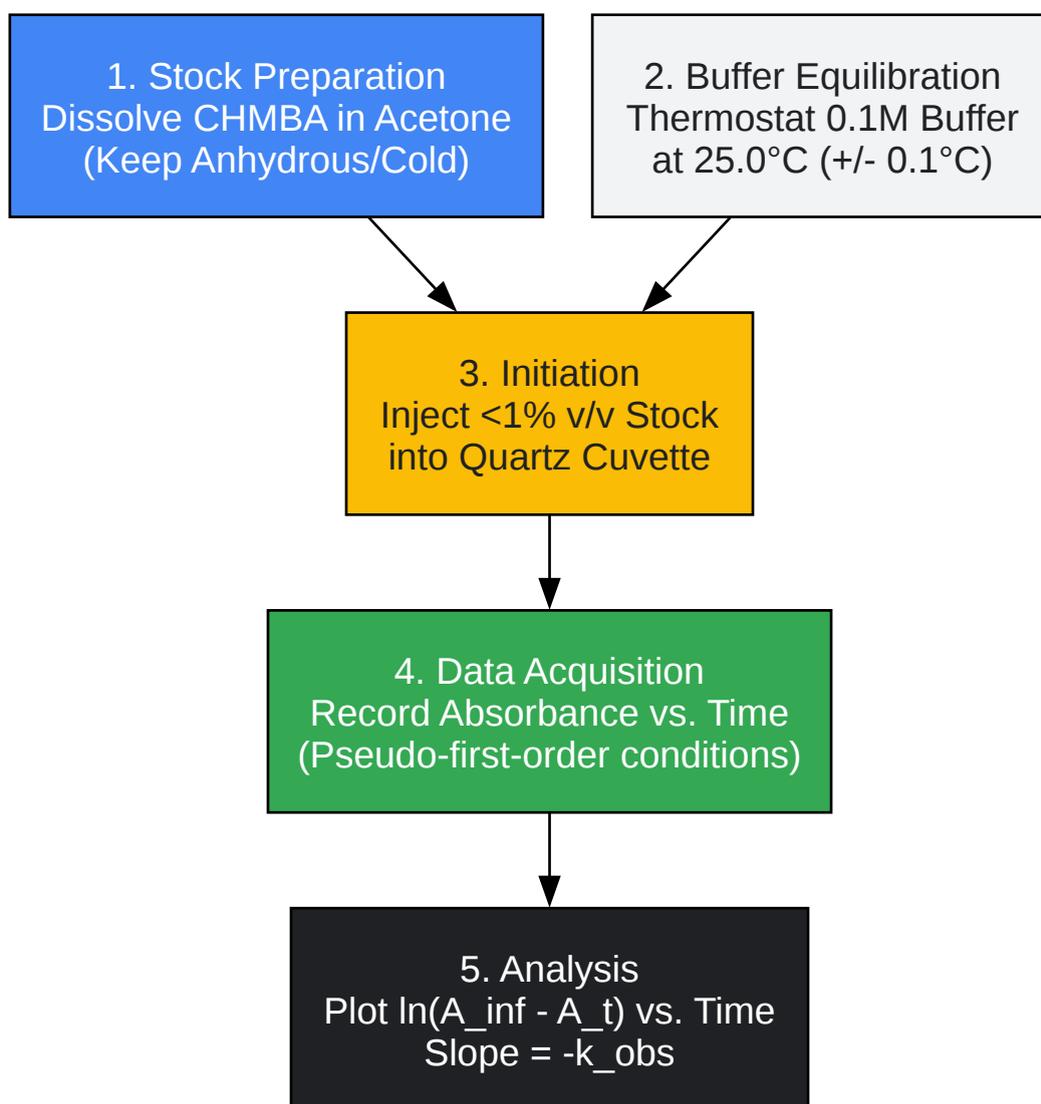
To determine the specific rate constants (

) for your specific batch or derivative, use the following self-validating spectrophotometric assay.

Materials

- Analyte: **5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid**.
- Solvent: Dioxane or Acetone (HPLC Grade).
- Buffer: Phosphate (pH 7.0) and Borate (pH 9.0), ionic strength maintained with 0.1 M KCl.
- Detector: UV-Vis Spectrophotometer (monitoring shift from to).

Kinetic Assay Workflow



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Caption: Step-by-step spectrophotometric kinetic assay workflow for determining hydrolysis rates.

Protocol Steps (Self-Validating)

- Preparation: Prepare a

stock solution of CHMBA in dry acetone. Critical: Use immediately. The solution degrades if exposed to atmospheric moisture.

- Baseline: Place 3.0 mL of buffer in the cuvette and zero the instrument.

- Initiation: Inject 30 of the stock solution into the cuvette. Rapidly mix (inversion).
- Monitoring: Measure absorbance decreases at 280 nm (typical for benzoyl derivatives) every 10 seconds for 10 minutes.
- Validation:
 - The reaction must follow pseudo-first-order kinetics (excess water).[2]
 - Plot vs. time. Linearity () confirms the integrity of the substrate and the absence of autocatalytic side reactions.
 - If the plot curves, the substrate has likely pre-hydrolyzed in the stock solution.

Part 4: Synthesis Recommendations

Based on the kinetic profile, the following parameters are recommended for drug development workflows involving CHMBA:

- Solvent Choice: Avoid protic solvents (MeOH, EtOH) which will react to form sulfonate esters. Use THF or DCM (Dichloromethane).
- Base Scavenger: Use hindered bases like DIPEA (Diisopropylethylamine) rather than Pyridine. Pyridine can form a sulfonyl-pyridinium salt intermediate that is highly susceptible to hydrolysis by trace water.
- Temperature: Maintain reaction at 0°C. The activation energy () for aminolysis is typically lower than for hydrolysis; lower temperatures favor the kinetic product (sulfonamide) over the thermodynamic waste (sulfonic acid).

References

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